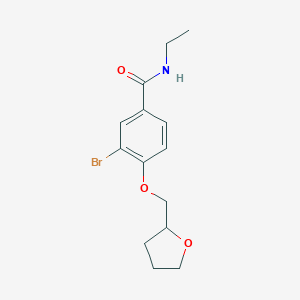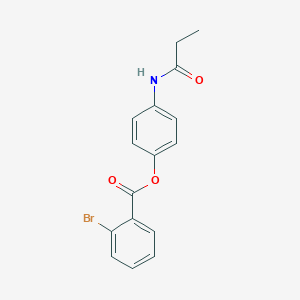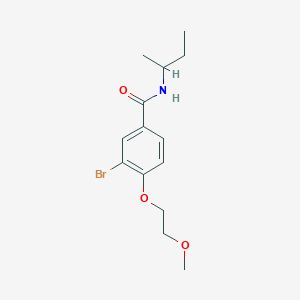![molecular formula C14H19N3O2 B268684 3-[(Cyclohexylcarbamoyl)amino]benzamide](/img/structure/B268684.png)
3-[(Cyclohexylcarbamoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Cyclohexylcarbamoyl)amino]benzamide, also known as CCAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CCAB is a white crystalline powder that is soluble in organic solvents and is commonly used in laboratory experiments to study its biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]benzamide is not fully understood, but it is believed to act by inhibiting specific enzymes or proteins that are involved in various cellular processes. For example, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), an enzyme that is involved in DNA repair. By inhibiting PARP, 3-[(Cyclohexylcarbamoyl)amino]benzamide can induce DNA damage and trigger apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific application. In cancer research, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit cell proliferation and induce apoptosis in a variety of cancer cell lines, including breast, lung, and prostate cancer. In drug discovery, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been used as a lead compound to develop new drugs that target specific proteins or enzymes. In neuroscience, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been studied for its potential to modulate neurotransmitter receptors and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-[(Cyclohexylcarbamoyl)amino]benzamide for laboratory experiments is its high solubility in organic solvents, which makes it easy to dissolve and work with. Additionally, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been extensively studied and has a well-established synthesis method, which makes it readily available for researchers. However, one of the limitations of 3-[(Cyclohexylcarbamoyl)amino]benzamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on 3-[(Cyclohexylcarbamoyl)amino]benzamide. One potential area of focus is the development of new drugs that target specific proteins or enzymes that are inhibited by 3-[(Cyclohexylcarbamoyl)amino]benzamide. Another area of focus is the study of 3-[(Cyclohexylcarbamoyl)amino]benzamide's potential applications in neuroscience, particularly for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to fully understand the mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]benzamide and its potential applications in cancer research.
Méthodes De Synthèse
The synthesis of 3-[(Cyclohexylcarbamoyl)amino]benzamide involves the reaction of 3-aminobenzamide with cyclohexyl isocyanate in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
3-[(Cyclohexylcarbamoyl)amino]benzamide has been extensively studied for its potential applications in various fields, including cancer research, drug discovery, and neuroscience. In cancer research, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In drug discovery, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been used as a lead compound to develop new drugs that target specific proteins or enzymes. In neuroscience, 3-[(Cyclohexylcarbamoyl)amino]benzamide has been studied for its potential to modulate neurotransmitter receptors and improve cognitive function.
Propriétés
Nom du produit |
3-[(Cyclohexylcarbamoyl)amino]benzamide |
|---|---|
Formule moléculaire |
C14H19N3O2 |
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
3-(cyclohexylcarbamoylamino)benzamide |
InChI |
InChI=1S/C14H19N3O2/c15-13(18)10-5-4-8-12(9-10)17-14(19)16-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7H2,(H2,15,18)(H2,16,17,19) |
Clé InChI |
IGYSHDIOFMKBGC-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N |
SMILES canonique |
C1CCC(CC1)NC(=O)NC2=CC=CC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(tetrahydro-2-furanylmethoxy)phenyl]nicotinamide](/img/structure/B268602.png)
![N-[(4-methyl-1-piperazinyl)carbothioyl]-4-(2-phenoxyethoxy)benzamide](/img/structure/B268604.png)
![N-[4-(2-ethoxyethoxy)phenyl]-2-methoxybenzamide](/img/structure/B268606.png)
![N-[2-(allyloxy)phenyl]-3-methylbenzamide](/img/structure/B268608.png)


![2,2-dimethyl-N-{4-[(2-methylprop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B268614.png)
![N-[3-(2-phenoxyethoxy)phenyl]butanamide](/img/structure/B268615.png)
![2,2-dimethyl-N-[2-(2-phenoxyethoxy)phenyl]propanamide](/img/structure/B268616.png)




